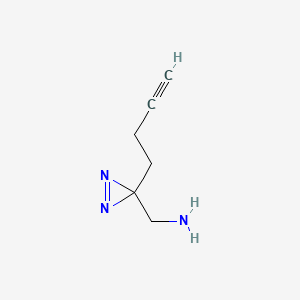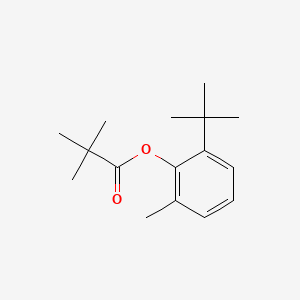
(2-Tert-butyl-6-methylphenyl) 2,2-dimethylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Tert-butyl-6-methylphenyl) 2,2-dimethylpropanoate is an organic compound known for its antioxidant properties. This compound is often used in various industries, including food preservation, cosmetics, and pharmaceuticals, due to its ability to prevent oxidation and extend the shelf life of products .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Tert-butyl-6-methylphenyl) 2,2-dimethylpropanoate typically involves the esterification of (2-Tert-butyl-6-methylphenol) with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production with enhanced reaction control and efficiency .
化学反应分析
Types of Reactions: (2-Tert-butyl-6-methylphenyl) 2,2-dimethylpropanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it back to its phenol precursor.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Produces various carboxylic acids and ketones.
Reduction: Yields (2-Tert-butyl-6-methylphenol).
Substitution: Results in the formation of substituted esters or amides.
科学研究应用
(2-Tert-butyl-6-methylphenyl) 2,2-dimethylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: Acts as an antioxidant in biological studies to protect cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in various diseases.
Industry: Utilized in the production of cosmetics and food products to enhance shelf life and stability.
作用机制
The antioxidant properties of (2-Tert-butyl-6-methylphenyl) 2,2-dimethylpropanoate are primarily due to its ability to scavenge free radicals. The compound donates hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This mechanism involves the stabilization of the phenoxy radical formed during the reaction .
相似化合物的比较
2-tert-Butyl-6-methylphenol: Known for its antioxidant properties and used in similar applications.
2,6-Di-tert-butyl-4-methylphenol: Another antioxidant with a similar structure but different functional groups.
2-tert-Butyl-6-methylphenol, methyl ether: A derivative with altered solubility and reactivity.
Uniqueness: (2-Tert-butyl-6-methylphenyl) 2,2-dimethylpropanoate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its phenol and ether counterparts. This makes it particularly useful in applications requiring specific solubility and stability characteristics .
属性
CAS 编号 |
54644-45-0 |
|---|---|
分子式 |
C16H24O2 |
分子量 |
248.36 g/mol |
IUPAC 名称 |
(2-tert-butyl-6-methylphenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H24O2/c1-11-9-8-10-12(15(2,3)4)13(11)18-14(17)16(5,6)7/h8-10H,1-7H3 |
InChI 键 |
RFKJXEOIJVMKNF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C(C)(C)C)OC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


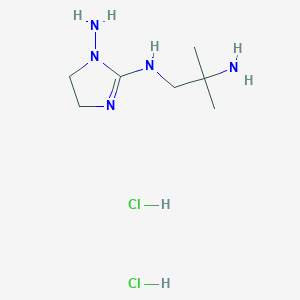
![4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one](/img/structure/B13926540.png)
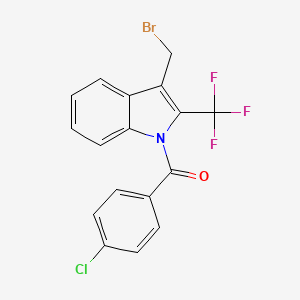
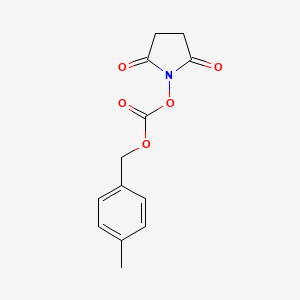
![(15S)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride](/img/structure/B13926568.png)
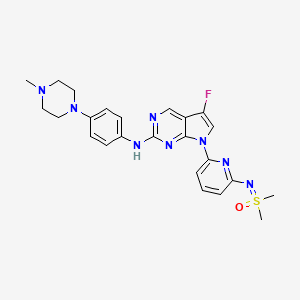
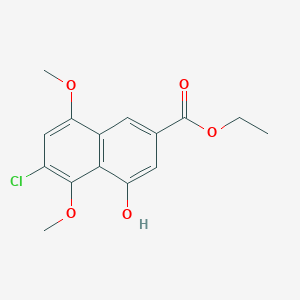
![1,1-Dimethylethyl 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-1H-benzimidazole-1-carboxylate](/img/structure/B13926580.png)
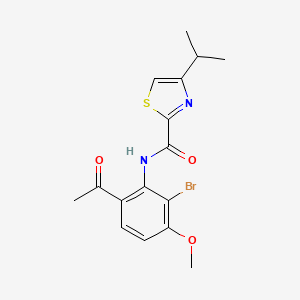
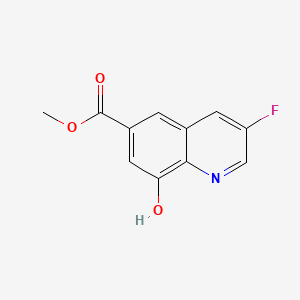
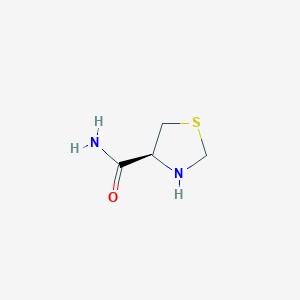
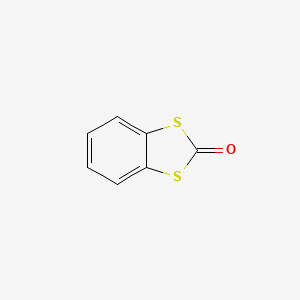
![n-[2-(4-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13926631.png)
